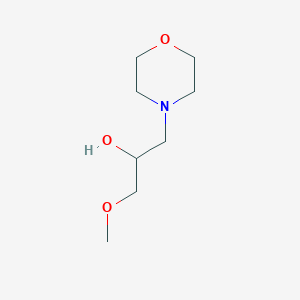

1-Methoxy-3-(morpholin-4-yl)propan-2-ol

Description

1-Methoxy-3-(morpholin-4-yl)propan-2-ol is a chiral secondary alcohol featuring a methoxy group at position 1 and a morpholine ring at position 3 of the propane backbone. This compound belongs to a class of morpholine-containing alcohols that serve as critical intermediates in medicinal chemistry, particularly in the synthesis of opioid receptor modulators and enzyme inhibitors .

Properties

IUPAC Name |

1-methoxy-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-11-7-8(10)6-9-2-4-12-5-3-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSNTVMQVUYYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(morpholin-4-yl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with epichlorohydrin in the presence of a base, followed by methanolysis. The reaction conditions typically include:

Reactants: Morpholine, epichlorohydrin, methanol

Catalyst/Base: Sodium hydroxide or potassium hydroxide

Solvent: Methanol or ethanol

Temperature: Room temperature to 60°C

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methoxy-3-(morpholin-4-yl)propan-2-ol serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural features enable it to interact with multiple biological targets, making it a valuable scaffold in drug design.

Synthesis of Analgesics

Recent studies highlight the role of 1-methoxy-3-(morpholin-4-yl)propan-2-ol in synthesizing potent analgesics. For instance, it is a precursor in the synthesis of dextromoramide, an opioid with enhanced affinity for opioid receptors. The compound's ability to facilitate enantioselective reactions has been leveraged to produce homochiral derivatives that exhibit improved pharmacological profiles .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including acetylcholinesterase and human neutrophil elastase. These enzymes are critical in neurodegenerative diseases and inflammatory conditions. A study demonstrated that derivatives of 1-methoxy-3-(morpholin-4-yl)propan-2-ol exhibited significant inhibitory activity against these targets, suggesting potential therapeutic applications in treating Alzheimer's disease and other related disorders .

The biological activity of 1-methoxy-3-(morpholin-4-yl)propan-2-ol extends beyond enzyme inhibition. It has been investigated for its agonistic effects on various receptors involved in metabolic regulation and pain modulation.

Receptor Interactions

Research indicates that this compound can activate several G protein-coupled receptors (GPCRs), including those related to melanin-concentrating hormone and serotonin pathways. These interactions may contribute to its potential use in managing conditions such as obesity and depression .

Anti-inflammatory Properties

The anti-inflammatory properties of derivatives derived from 1-methoxy-3-(morpholin-4-yl)propan-2-ol have been documented, showcasing their ability to modulate inflammatory responses. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications of 1-methoxy-3-(morpholin-4-yl)propan-2-ol in drug development:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways.

Comparison with Similar Compounds

1-(Morpholin-4-yl)propan-2-ol (rac-3)

- Structure : Lacks the methoxy group at position 1.

- Role : A key intermediate in synthesizing dextromoramide analogs and other bioactive molecules .

- Synthesis : Prepared via epoxide ring-opening of morpholine with propylene oxide, followed by enzymatic kinetic resolution using lipases (e.g., CAL-B or BCL) to isolate enantiomers (>99% ee) .

- Applications : Used in analgesics, anti-inflammatory agents, and enzyme inhibitors (e.g., KMO, PI3 kinase) .

Morpholinyl Propanone Derivatives

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Structure : Ketone at position 1 instead of alcohol, with a naphthyl substituent.

- Role : Derived from naproxen, designed for enhanced biological activity .

- Comparison : The ketone group introduces electrophilic character, altering binding interactions (e.g., hydrogen bonding vs. covalent adduct formation). This derivative is less polar (logP ~3.5 estimated) than 1-Methoxy-3-(morpholin-4-yl)propan-2-ol (logP ~1.2 estimated), impacting membrane permeability .

Ether and Ester Derivatives

1-(Morpholin-4-yl)propan-2-yl acetate (rac-4a) and butanoate (rac-4b)

- Structure : Esters of 1-(morpholin-4-yl)propan-2-ol.

- Synthesis: Prepared via acylation with acetic anhydride or butanoic acid derivatives .

- Comparison : Increased lipophilicity (logP ~1.8 for rac-4a vs. ~0.5 for rac-3) enhances cell membrane penetration but may require enzymatic hydrolysis for activation .

Substituted Triazole and Imidazole Derivatives

1-Methoxy-3-(3-nitro-1,2,4-triazol-1-yl)propan-2-ol

- Structure : Nitro-triazole substituent at position 3.

- Role: Potential nitroheterocyclic pharmacophore for antimicrobial or anticancer activity .

Physicochemical and Pharmacological Data Comparison

Biological Activity

1-Methoxy-3-(morpholin-4-yl)propan-2-ol, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and pharmacology. Its structure, characterized by a methoxy group and a morpholine ring, contributes to its diverse interactions with biological targets. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

1-Methoxy-3-(morpholin-4-yl)propan-2-ol has the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. It is often synthesized through the reaction of morpholine with methoxy-substituted precursors under controlled conditions, utilizing solvents like ethanol or methanol.

The biological activity of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol is primarily attributed to its ability to interact with various receptors and enzymes. The compound's amine group facilitates hydrogen bonding with active sites on target molecules, while the methoxy and morpholine groups enhance binding affinity and specificity. Key interactions include:

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (ACE) and kynurenine-3-monooxygenase (KMO), which are crucial in neurological functions and metabolic pathways .

-

Receptor Agonism : The compound has shown activity towards several receptors including:

- Complement component 5a (C5a)

- Melanin-concentrating hormone receptor (MCHr1)

- Various serotonin receptors (5-HT2C, 5-HT1B/1D)

These interactions suggest potential applications in treating conditions like pain management and neurodegenerative diseases .

Biological Activity Overview

The biological activity of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits ACE and KMO, affecting neurotransmitter levels and metabolism |

| Receptor Agonism | Activates C5a, MCHr1, and serotonin receptors, influencing pain and mood |

| Analgesic Potential | Proposed as a safer alternative to traditional opioids for pain management |

| Anti-inflammatory Effects | Exhibits properties that may reduce inflammation in various models |

| Neuroprotective Effects | Potential to protect neuronal cells from damage in neurodegenerative diseases |

Case Studies

Recent studies have explored the therapeutic potential of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol:

- Pain Management : A study investigated its analgesic properties compared to dextromoramide, revealing that derivatives of this compound could provide effective pain relief with lower addiction risks .

- Neurodegenerative Diseases : Research indicated that compounds based on this structure could inhibit enzymes linked to Alzheimer's disease progression, suggesting a role in neuroprotection .

- Diabetes Treatment : The compound has been evaluated for its ability to modulate glucose metabolism and insulin sensitivity, indicating potential applications in diabetes management .

Recent Research Findings

Recent advancements have highlighted the versatility of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol:

- Synthesis of Analogues : Researchers have synthesized various analogues to enhance selectivity towards specific receptors or improve pharmacokinetic properties. For instance, modifications have led to compounds with increased potency against opioid receptors while minimizing side effects associated with traditional opioids .

- Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with different biological targets, aiding in the design of more effective derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.